4-(Trifluoromethyl)benzonitrile
Overview
Description
4-(Trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . It is also known by other names such as p-Cyanobenzotrifluoride and α,α,α-Trifluoro-p-toluonitrile . This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
4-(Trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder. Therefore, the primary target of this compound, through its role in fluvoxamine, is the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin in the synaptic cleft.
Mode of Action
It is known to participate in nickel-catalyzed arylcyanation reactions . In the context of fluvoxamine synthesis, it may contribute to the formation of the drug’s trifluoromethylated phenyl ring, which is critical for its activity.
Pharmacokinetics
Fluvoxamine is well-absorbed after oral administration, extensively metabolized by the liver, and excreted in urine .
Action Environment
The action of this compound is primarily in the chemical reaction environment during the synthesis of fluvoxamine. Factors such as temperature, pH, and the presence of catalysts can influence its reactivity and the yield of the final product. In the context of its use as an electrolyte additive for high voltage lithium ion batteries, it has been found that this compound forms a low-impedance protective film, improving the cyclic stability of the battery .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Trifluoromethyl)benzonitrile involves the reaction of 4-trifluoromethyl chlorobenzene with sodium cyanide in the presence of a catalyst . Another method includes the use of nickel-catalyzed arylcyanation of 4-octyne .
Industrial Production Methods: Industrial production often employs a similar approach but on a larger scale, ensuring high purity and yield. The process typically involves bromination , cyano group replacement , and aminolysis substitution . The raw materials used are readily available, and the process is designed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Coupling Reactions: It is involved in nickel-catalyzed arylcyanation reactions.
Common Reagents and Conditions:
Nickel Catalysts: Used in arylcyanation reactions.
Sodium Cyanide: Used in the synthesis from 4-trifluoromethyl chlorobenzene.
Major Products:
Fluvoxamine: this compound is a key intermediate in its synthesis.
Comparison with Similar Compounds
- 4-Fluorobenzonitrile
- 4-Bromobenzonitrile
- 4-Chlorobenzonitrile
- 4-Methoxybenzonitrile
Uniqueness: 4-(Trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJIKRLQJRKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060015 | |
Record name | Benzonitrile, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-18-5 | |
Record name | 4-(Trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)benzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-4-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Trifluoromethyl)benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZK6HN6CLT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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